Reboxetine-d5 mesylate is a stable isotope-labeled derivative of reboxetine, a norepinephrine reuptake inhibitor primarily used as an antidepressant. The compound is characterized by the incorporation of five deuterium atoms, enhancing its utility in pharmacokinetic studies and metabolic profiling. Reboxetine itself is marketed under various brand names, including Edronax, and is indicated for the treatment of major depressive disorder.
Reboxetine-d5 mesylate is classified as a pharmaceutical compound within the category of antidepressants. It acts specifically as a selective norepinephrine reuptake inhibitor, which distinguishes it from other classes of antidepressants that may target serotonin or other neurotransmitters. The chemical structure of reboxetine-d5 mesylate can be represented by the molecular formula and has a molecular weight of 414.53 g/mol .
The synthesis of reboxetine-d5 mesylate involves several key steps:
The molecular structure of reboxetine-d5 mesylate features a complex arrangement typical of norepinephrine reuptake inhibitors. Key structural elements include:
The incorporation of deuterium alters the mass spectrum profile, allowing for precise tracking in metabolic studies .
Reboxetine-d5 mesylate undergoes various chemical reactions typical for pharmaceutical compounds, including:
The mechanism of action for reboxetine-d5 mesylate mirrors that of its parent compound, reboxetine. It primarily functions by:
Pharmacodynamic studies have shown that this mechanism results in significant improvements in mood and anxiety levels among patients diagnosed with major depressive disorder .
Reboxetine-d5 mesylate exhibits several notable physical and chemical properties:
Relevant data include:
Reboxetine-d5 mesylate finds applications primarily in research settings:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4